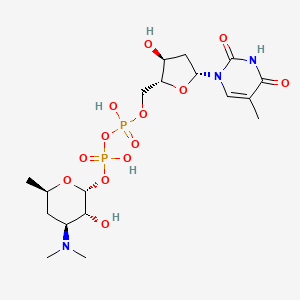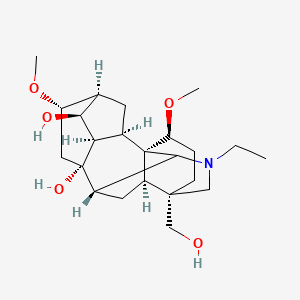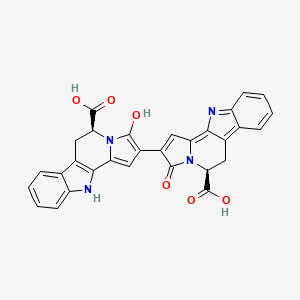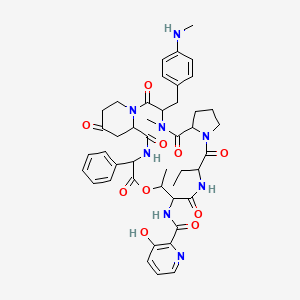
2-Methylen-1,3-dioxepan
Übersicht
Beschreibung
2-Methylene-1,3-dioxepane is a cyclic ketene acetal with the molecular formula C₆H₁₀O₂. It is a versatile monomer used in the synthesis of biodegradable polymers. This compound is particularly notable for its ability to undergo radical ring-opening polymerization, which introduces ester linkages into the polymer backbone, making the resulting polymers biodegradable .
Wissenschaftliche Forschungsanwendungen
2-Methylene-1,3-dioxepane has a wide range of scientific research applications:
Chemistry: Used in the synthesis of biodegradable polymers and copolymers.
Biology: Employed in the development of biodegradable scaffolds for tissue engineering.
Medicine: Utilized in the creation of drug delivery systems, particularly for cancer treatment.
Industry: Applied in the production of environmentally friendly materials and packaging.
Wirkmechanismus
Target of Action
2-Methylene-1,3-dioxepane (MDO), also known as cyclic ketene acetals (CKAs), primarily targets the formation of polymers and hydrogels . These materials are considered promising for the development of smart drug delivery carriers that can be applied in the human body .
Mode of Action
MDO undergoes radical addition on their carbon–carbon double bond, which then subsequently leads to propagation . This propagation can occur either by ring opening or ring retaining or by a combination of both, depending on their structure . This process is facilitated by the introduction of an oxygen into the ring, promoting free radical ring-opening polymerization .
Biochemical Pathways
MDO-based biodegradable functional polyester P(MDO-co-PEGMA-co-PDSMA) with different compositions were synthesized by terpolymerization of MDO, poly (ethylene glycol) methyl ether methacrylate (PEGMA) and pyridyldisulfide ethylmethacrylate (PDSMA) via a simple one-pot radical ring-opening copolymerization . This process provides the new possibility to combine ester units with the C–C backbone of vinyl polymers in a random way to generate a new class of biodegradable materials .
Pharmacokinetics
The DOX-conjugated P(MDO-co-PEGMA-co-PDSMA) can self-assemble into prodrug micelles . The diameter and morphology of the polymeric prodrug micelles were measured by dynamic light scattering (DLS) and transmission electron microscopy (TEM) . Because of the existence of the pH-sensitive hydrazone bonds, in vitro drug release results showed that the release of DOX was much faster at pH 5.5 than that at pH 7.4 .
Result of Action
Flow cytometry and fluorescence microscopy demonstrated that the prodrug micelles could be efficiently internalized by cancer cells . In vitro cytotoxicity showed that the DOX-conjugated prodrug micelles can strongly inhibit the proliferation of cancer cells remarkably .
Action Environment
The action of MDO is influenced by environmental factors such as pH and temperature . Under alkaline conditions (pH 11.3), these materials degraded and turned into water-soluble oligomers . In addition, the hydrogels self-degraded in PBS due to the decreased pH of the inner hydrogel . The thermoresponsive behavior of the polymers can be easily controlled around body temperature .
Biochemische Analyse
Biochemical Properties
2-Methylene-1,3-dioxepane plays a crucial role in biochemical reactions, particularly in the formation of biodegradable polymers. It interacts with various enzymes and proteins during its polymerization process. For instance, it can undergo radical addition on its carbon–carbon double bond, leading to propagation either by ring opening or ring retaining, depending on its structure . This interaction is facilitated by radical initiators such as azobisisobutyronitrile (AIBN), which helps in the formation of polymers with specific properties .
Cellular Effects
The effects of 2-Methylene-1,3-dioxepane on various types of cells and cellular processes have been studied extensively. It has been shown to influence cell function by acting as a platform for constructing biodegradable polymeric prodrugs for intracellular drug delivery . These prodrugs can be efficiently internalized by cancer cells, where they release their therapeutic payload in response to the acidic environment of the tumor . This process involves changes in cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to the inhibition of cancer cell proliferation .
Molecular Mechanism
At the molecular level, 2-Methylene-1,3-dioxepane exerts its effects through radical ring-opening polymerization. This mechanism involves the addition of radicals to the carbon–carbon double bond of the compound, leading to the formation of polymers with ester units in their backbone . These polymers can then interact with various biomolecules, including enzymes and proteins, to exert their effects. For example, the pH-sensitive hydrazone bonds in the polymeric prodrugs facilitate the release of therapeutic agents in the acidic environment of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylene-1,3-dioxepane have been observed to change over time. The stability and degradation of this compound are influenced by factors such as pH and temperature. For instance, under alkaline conditions, the polymers formed from 2-Methylene-1,3-dioxepane can degrade into water-soluble oligomers . Additionally, the long-term effects on cellular function have been studied in vitro, showing that the compound can maintain its therapeutic efficacy over extended periods .
Dosage Effects in Animal Models
The effects of 2-Methylene-1,3-dioxepane vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively deliver therapeutic agents without causing significant toxicity . At higher doses, there may be adverse effects, including toxicity and potential damage to healthy tissues . These threshold effects highlight the importance of optimizing dosage levels for safe and effective use in biomedical applications.
Metabolic Pathways
2-Methylene-1,3-dioxepane is involved in various metabolic pathways, particularly those related to its polymerization and degradation. The compound interacts with enzymes such as radical initiators to form biodegradable polymers . These polymers can then be metabolized by the body, leading to changes in metabolic flux and metabolite levels . The involvement of specific enzymes and cofactors in these pathways is crucial for the compound’s function and efficacy.
Transport and Distribution
The transport and distribution of 2-Methylene-1,3-dioxepane within cells and tissues are facilitated by its interaction with various transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments . For instance, the polymeric prodrugs formed from 2-Methylene-1,3-dioxepane can be efficiently internalized by cancer cells, where they release their therapeutic agents .
Subcellular Localization
The subcellular localization of 2-Methylene-1,3-dioxepane is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to exert its effects in the desired cellular environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylene-1,3-dioxepane can be synthesized through a two-step reaction process. The first step involves an acetal exchange reaction, followed by a dehydrochlorination reaction . The synthetic procedures are typically performed in a controlled environment to avoid inhalation of vapors.
Industrial Production Methods: In industrial settings, 2-Methylene-1,3-dioxepane is produced using similar synthetic routes but on a larger scale. The compound is often synthesized in bulk using free radical initiators such as azobisisobutyronitrile (AIBN) and t-butyl peroxide (TBPO) under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylene-1,3-dioxepane primarily undergoes radical ring-opening polymerization. This reaction can be initiated by free radicals, leading to the formation of polyesters with ester linkages in the polymer backbone .
Common Reagents and Conditions:
Initiators: Azobisisobutyronitrile (AIBN), t-butyl peroxide (TBPO)
Solvents: Supercritical carbon dioxide (scCO₂), organic solvents
Conditions: Typically conducted at elevated temperatures (around 70°C) and pressures (approximately 1000 psi)
Major Products: The major products formed from the polymerization of 2-Methylene-1,3-dioxepane are biodegradable polyesters, which have applications in various fields such as biomedical engineering and drug delivery .
Vergleich Mit ähnlichen Verbindungen
2-Methylene-1,3-dioxepane is unique due to its ability to undergo complete ring-opening polymerization, resulting in biodegradable polyesters. Similar compounds include:
2-Methylene-4-phenyl-1,3-dioxolane: Another cyclic ketene acetal used in polymer synthesis.
5,6-Benzo-2-methylene-1,3-dioxepane: Known for its application in creating superhydrophobic surfaces.
4-Methyl-1,3-dioxane: Used in various chemical reactions and polymerizations.
These compounds share similar properties but differ in their specific applications and the types of polymers they produce.
Eigenschaften
IUPAC Name |
2-methylidene-1,3-dioxepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6-7-4-2-3-5-8-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUFZLGLMCACRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1OCCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83952-55-0 | |
| Record name | 1,3-Dioxepane, 2-methylene-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83952-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60275616 | |
| Record name | 2-METHYLENE-1,3-DIOXEPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69814-56-8 | |
| Record name | 2-METHYLENE-1,3-DIOXEPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylene-1,3-dioxepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3S,5R)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1205699.png)






![1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1205710.png)
![2-[(1R,3S,4S)-1-Benzyl-4-[N-(benzyloxycarbonyl)-L-valyl]amino-3-phenylpentyl]-4(5)-(2-methylpropionyl)imidazole](/img/structure/B1205714.png)

